molecular formula C14H20N2O4 B2873946 Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid CAS No. 208404-16-4

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

Cat. No.: B2873946
CAS No.: 208404-16-4
M. Wt: 280.324
InChI Key: JSWWEGRTQTXLFX-NSHDSACASA-N
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Description

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a pyridine ring attached to the butyric acid backbone. The compound is often used in peptide synthesis and serves as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The process begins with the preparation of the starting materials, which include 3-pyridylacetic acid and an appropriate amino acid derivative. The reaction conditions often involve the use of coupling reagents such as HBTU or HATU to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale solid-phase peptide synthesis (SPPS). This method allows for the rapid assembly of peptide chains through successive reactions of amino acid derivatives on a solid support . The use of automated synthesizers and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid involves its incorporation into peptide chains during synthesis. The Boc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, allowing for the formation of complex molecules. The pyridine ring can interact with various molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid
  • Boc-(S)-3-amino-4-(2-pyridyl)-butyric acid
  • Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid

Uniqueness

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is unique due to the specific positioning of the pyridine ring on the butyric acid backbone. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in peptide synthesis and other applications .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWWEGRTQTXLFX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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